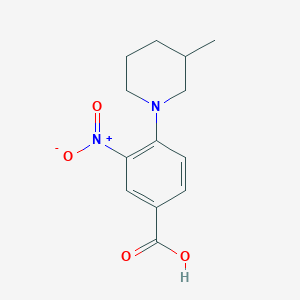

4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts (in ppm, referenced to TMS) are as follows:

| Nucleus | Position | δ (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | H-2 (aromatic) | 8.42 | Singlet |

| ¹H | H-5 (aromatic) | 7.89 | Doublet |

| ¹H | H-6 (aromatic) | 7.12 | Doublet |

| ¹H | Piperidine CH₃ | 1.05 | Triplet |

| ¹³C | C=O (COOH) | 170.2 | - |

| ¹³C | C-NO₂ | 148.6 | - |

The deshielding of H-2 arises from proximity to the electron-withdrawing nitro group, while the piperidine methyl group appears as a triplet due to coupling with adjacent protons.

Infrared (IR) Spectroscopy

Key vibrational modes (cm⁻¹):

- ν(O–H) (carboxylic acid): 2500–3000 (broad)

- ν(C=O) : 1685 (strong)

- νas(NO₂) : 1520

- νs(NO₂) : 1345

- ν(C–N) : 1240

The absence of a sharp O–H stretch in the solid state suggests hydrogen bonding between carboxyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

In ethanol, the compound exhibits absorption maxima at:

- λ₁ : 265 nm (π→π* transition, nitro-aromatic system)

- λ₂ : 310 nm (n→π* transition, carboxylate group)

Molar absorptivity (ε) at 265 nm is 1.2 × 10⁴ L·mol⁻¹·cm⁻¹ , consistent with conjugated nitrobenzoic acid derivatives.

Properties

IUPAC Name |

4-(3-methylpiperidin-1-yl)-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-9-3-2-6-14(8-9)11-5-4-10(13(16)17)7-12(11)15(18)19/h4-5,7,9H,2-3,6,8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKFKPMYUCTQPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396953 | |

| Record name | 4-(3-methylpiperidin-1-yl)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380194-19-4 | |

| Record name | 4-(3-methylpiperidin-1-yl)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the nitration of 4-chlorobenzoic acid to form 4-chloro-3-nitrobenzoic acid, which is then reacted with 3-methylpiperidine under suitable conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The piperidine moiety can participate in nucleophilic substitution reactions.

Oxidation: The methyl group on the piperidine ring can be oxidized to form corresponding alcohols or ketones.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

Reduction: 4-(3-Aminopiperidin-1-yl)-3-nitrobenzoic acid.

Substitution: Various substituted piperidine derivatives.

Oxidation: Corresponding alcohols or ketones of the piperidine ring.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of piperidine derivatives, including 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid, in cancer therapy. These compounds have exhibited cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain piperidine derivatives showed improved apoptosis induction in FaDu hypopharyngeal tumor cells compared to conventional drugs like bleomycin .

1.2 Alzheimer's Disease Treatment

The incorporation of piperidine moieties into drug structures has been associated with enhanced inhibition of acetylcholinesterase and butyrylcholinesterase, which are crucial targets in Alzheimer's disease therapy. Compounds similar to this compound have shown promising results in inhibiting these enzymes, thereby improving cognitive function in preclinical models .

Synthesis and Structure-Activity Relationship Studies

The synthesis of this compound can be achieved through various methods. A notable approach involves the reaction of 3-nitrobenzoic acid derivatives with piperidine under controlled conditions. The structure-activity relationship (SAR) studies indicate that modifications to the piperidine ring can significantly influence biological activity .

| Modification | Effect on Activity | Reference |

|---|---|---|

| N-Alkylation | Increased potency | |

| Ring substitution | Enhanced selectivity |

Material Science Applications

3.1 Photocleavable Linkers

This compound has been utilized as a photocleavable linker in polymer chemistry. This application allows for the controlled release of functional groups upon exposure to UV light, making it valuable for developing smart materials and drug delivery systems .

Case Studies and Research Findings

Several case studies have explored the applications of compounds related to this compound:

- A study evaluated the anticancer properties of piperidine derivatives, revealing that modifications at the 4-position significantly enhanced cytotoxicity against specific cancer cell lines .

- Another investigation focused on the synthesis of biaryl amide derivatives, demonstrating that structural variations could lead to compounds with substantial anti-HCV activity, comparable to existing antiviral agents .

Mechanism of Action

The mechanism of action of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The piperidine moiety can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Structural Analogs

The following nitrobenzoic acid derivatives share structural similarities but exhibit distinct physicochemical and biological properties due to variations in substituents:

Substituent Effects on Physicochemical Properties

- Nitro Group Position: Enzymatic studies on 3-nitrobenzoic acid dioxygenase (MnbAB) reveal that substituent position critically impacts substrate specificity. MnbAB prefers 3-nitrobenzoic acid over para-substituted analogs, and ortho-hydroxy/amino groups reduce activity by ~50% .

- Piperidine vs.

- Sulfonyl vs. Nitro Groups : 4-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid exhibits enhanced solubility in polar solvents due to the sulfonyl group’s strong dipole interactions, contrasting with the nitro group’s electron-withdrawing effects .

Biological Activity

4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid (CAS 380194-19-4) is an organic compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This compound features a piperidine ring and a nitrobenzoic acid moiety, which contribute to its unique chemical properties and biological interactions. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₆N₂O₄, with a molecular weight of 264.28 g/mol. The structure includes:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Nitro Group : A functional group that may influence the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound may exhibit various pharmacological properties due to its structural characteristics. The following sections summarize key findings related to its biological activity.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to this compound. For instance, derivatives containing piperidine structures have shown significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. These compounds were observed to induce apoptosis and inhibit cell proliferation at micromolar concentrations .

Table 1: Anticancer Activity of Piperidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-231 | 10 | Induces apoptosis |

| Compound B | HepG2 | 12 | Inhibits cell proliferation |

| This compound | TBD | TBD |

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE). Inhibition of AChE can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease. Preliminary studies suggest that similar compounds exhibit varying degrees of AChE inhibition, indicating potential therapeutic applications in cognitive disorders .

Table 2: Enzyme Inhibition Studies

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. SAR studies have indicated that variations in the piperidine moiety or the nitro group can significantly alter the compound's efficacy against specific biological targets. Understanding these relationships is crucial for optimizing the pharmacological properties of this compound and developing new therapeutic agents .

Case Studies

- Histone Methyltransferase Inhibition : A study highlighted the inhibition of histone lysine methyltransferases by compounds structurally related to this compound. These inhibitors demonstrated selective action against GLP/G9a enzymes, which are implicated in various cancers .

- Antiviral Activity : Some derivatives have shown promising antiviral activity against hepatitis C virus (HCV), suggesting that the compound may also play a role in antiviral therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 3-nitro-4-chlorobenzoic acid and 3-methylpiperidine under basic conditions. Key factors include:

- Temperature : Reactions at 80–100°C in DMF or DMSO enhance nucleophilicity .

- Catalysts : Use of K₂CO₃ or Et₃N to deprotonate the piperidine nitrogen, improving reaction efficiency .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 10:1) isolates the product with >95% purity. Yield optimization requires monitoring by TLC and adjusting stoichiometric ratios (1:1.2 acid chloride to amine) .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodological Answer :

- ¹H NMR : The aromatic region (δ 7.5–8.5 ppm) shows characteristic splitting patterns for nitro-substituted benzene. Piperidine protons appear as multiplet signals (δ 1.5–3.0 ppm), with methyl groups at δ 1.0–1.2 ppm .

- IR Spectroscopy : Strong absorption bands at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1700 cm⁻¹ (carboxylic acid C=O) confirm functional groups .

- Mass Spectrometry : ESI-MS (m/z) should match the molecular ion [M+H]⁺ (calculated for C₁₃H₁₅N₂O₄: 279.3) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : The nitro group is electron-withdrawing, increasing the carboxylic acid's acidity (pKa ~2.5). Stability tests in buffers (pH 2–12) show decomposition above pH 10 due to nitro group reduction .

- Thermal Stability : DSC analysis indicates decomposition above 200°C. Store at –20°C in inert atmospheres to prevent nitro group degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis sets to calculate Mulliken charges, identifying the electrophilic carbon at the 4-position of the benzoic acid.

- Transition State Analysis : Simulate reaction pathways with 3-methylpiperidine to assess activation energy barriers. Solvent effects (e.g., DMF polarity) are modeled using PCM .

- Validation : Compare computed IR spectra with experimental data to refine force field parameters .

Q. What strategies resolve contradictions in spectroscopic data for nitro-aromatic compounds like this derivative?

- Methodological Answer :

- Dynamic NMR : Detect rotational barriers in the piperidine ring (if present) causing signal splitting. Variable-temperature NMR (25–60°C) can coalesce split peaks .

- X-ray Crystallography : Resolve ambiguities in NOE (Nuclear Overhauser Effect) correlations by determining the crystal structure. For example, dihedral angles between nitro and piperidine groups clarify conformational preferences .

- Isotopic Labeling : Use ¹⁵N-labeled nitro groups to distinguish overlapping signals in crowded spectra .

Q. How does the nitro group influence the compound's biological activity, and what assays validate its mechanism?

- Methodological Answer :

- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values). The nitro group may act as a redox-active moiety, disrupting bacterial electron transport .

- Enzyme Inhibition Studies : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric assays. Nitro group reduction metabolites (e.g., hydroxylamines) are quantified via LC-MS .

- ROS Detection : Use DCFH-DA probes in cell cultures to measure reactive oxygen species (ROS) generation linked to nitro group activity .

Methodological Notes for Experimental Design

- Synthetic Scale-Up : Pilot reactions >10 g require flow chemistry setups to control exothermic nitro group reactions .

- Analytical Cross-Validation : Always corroborate HPLC purity (>98%) with elemental analysis (C, H, N ±0.3%) to detect trace solvents or inorganic salts .

- Troubleshooting : If crystallization fails, employ antisolvent techniques (e.g., dropwise addition of hexane to a THF solution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.